

Core Nuclear Properties of Molybdenum-98: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Molybdenum-98**

Cat. No.: **B081979**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental nuclear properties of **Molybdenum-98** (^{98}Mo), an isotope of significant interest in various scientific and medical fields, including its role as a precursor in the production of the medical radioisotope technetium-99m. This document summarizes key quantitative data, details the experimental protocols for their determination, and visualizes the logical flow of these methodologies.

Quantitative Nuclear Data Summary

The fundamental nuclear properties of **Molybdenum-98** are summarized in the tables below for easy reference and comparison.

Table 1: General Nuclear Properties of **Molybdenum-98**

Property	Value
Atomic Number (Z)	42
Mass Number (A)	98
Neutron Number (N)	56
Isotopic Abundance	24.13% to 24.292% [1] [2] [3] [4] [5] [6] [7]

Table 2: Mass and Energy Properties of **Molybdenum-98**

Property	Value
Atomic Mass	97.905404 u[8] to 97.905408169 u[9][10]
Mass Excess	-88.111723 MeV[9][10] to -88112.011 \pm 1.824 keV[4]
Nuclear Binding Energy	846.24519677 MeV[2]
Binding Energy per Nucleon	8.6351305918367 MeV[11]

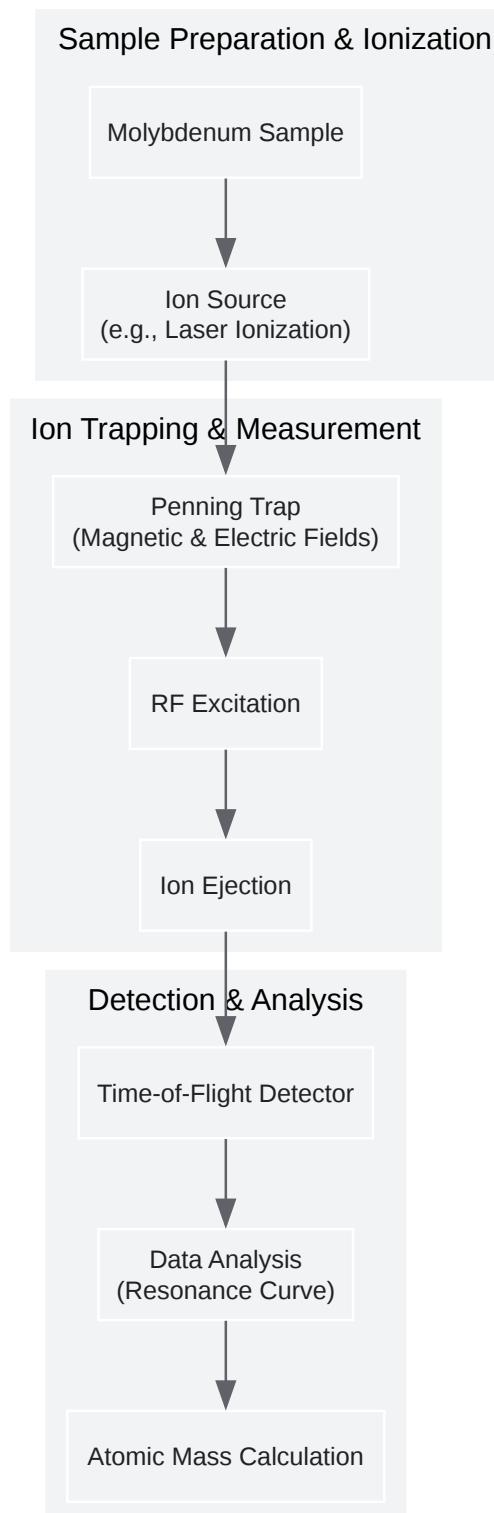
Table 3: Spin, Parity, and Stability of **Molybdenum-98**

Property	Value
Nuclear Spin (I)	0[7]
Nuclear Parity (π)	+
Half-life	Stable[2][4][9]
Decay Modes	Theoretically capable of double beta decay ($2\beta^-$) to ^{98}Ru , but this has not been observed. [10][12][13][14]
Magnetic Moment	0 μN [9][10]
Quadrupole Moment	N/A[9][10]

Experimental Protocols for Property Determination

The determination of the fundamental nuclear properties of **Molybdenum-98** relies on a suite of sophisticated experimental techniques. The methodologies for key measurements are detailed below.

Determination of Atomic Mass


The precise atomic mass of **Molybdenum-98** is determined using advanced mass spectrometry techniques.

2.1.1. Penning Trap Mass Spectrometry (PTMS)

This high-precision technique measures the cyclotron frequency of ions in a strong, uniform magnetic field and a weak, quadrupolar electric field.

- **Ion Production and Trapping:** Molybdenum atoms are first ionized, typically using a laser or electron beam source. The resulting Mo^+ ions are then guided into a Penning trap.
- **Measurement of Cyclotron Frequency:** Inside the trap, the ions are subjected to a superposition of a strong homogeneous axial magnetic field and a weak quadrupolar electric field. This confines the ions radially and axially. The ions' motion is a combination of three harmonic motions: a slow axial oscillation, a modified cyclotron motion (ω_+), and a slow magnetron precession (ω_-). The sum of the frequencies of the two radial motions ($\omega_+ + \omega_-$) is equal to the true cyclotron frequency (ω_c), which is inversely proportional to the mass-to-charge ratio of the ion ($\omega_c = qB/m$).
- **Time-of-Flight Ion Cyclotron Resonance (TOF-ICR):** A common detection method involves applying a radiofrequency (RF) pulse to excite the ions' cyclotron motion. After a specific excitation time, the ions are ejected from the trap, and their time-of-flight to a detector is measured. When the RF frequency matches the cyclotron frequency, the ions absorb the most energy, leading to a shorter time-of-flight. By scanning the RF frequency and measuring the corresponding time-of-flight, a resonance curve is obtained, from which the precise cyclotron frequency and thus the atomic mass can be determined.[15][16][17]

Workflow for Penning Trap Mass Spectrometry

[Click to download full resolution via product page](#)

Workflow for Penning Trap Mass Spectrometry

2.1.2. Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

MC-ICP-MS is another powerful technique for precise isotope ratio and atomic mass measurements.

- **Sample Introduction and Ionization:** A solution containing the molybdenum sample is introduced into an inductively coupled plasma (ICP) torch. The high temperature of the plasma (around 6000-10000 K) atomizes and ionizes the molybdenum atoms.
- **Mass Separation:** The resulting ion beam is then passed through a mass spectrometer, which separates the ions based on their mass-to-charge ratio.
- **Detection:** A multi-collector system is used to simultaneously measure the ion beams of different molybdenum isotopes. This simultaneous detection reduces the effects of plasma instability and improves the precision of the isotope ratio measurements.
- **Mass Determination:** By precisely measuring the isotope ratios and comparing them to a known standard, the atomic mass of **Molybdenum-98** can be accurately determined.[\[1\]](#)[\[3\]](#) [\[13\]](#)

Determination of Isotopic Abundance

The natural abundance of **Molybdenum-98** is determined by measuring the relative amounts of all stable molybdenum isotopes in a sample.

2.2.1. Thermal Ionization Mass Spectrometry (TIMS)

- **Sample Preparation:** A purified molybdenum sample is deposited onto a metal filament (e.g., rhenium).
- **Ionization:** The filament is heated to a high temperature, causing the molybdenum atoms to be ionized through thermal emission.
- **Mass Analysis and Detection:** The resulting ions are accelerated and separated according to their mass-to-charge ratio in a magnetic field. The intensity of the ion beam for each isotope is measured using a detector, such as a Faraday cup. The ratio of the ion currents corresponds to the isotopic abundance.[\[4\]](#)

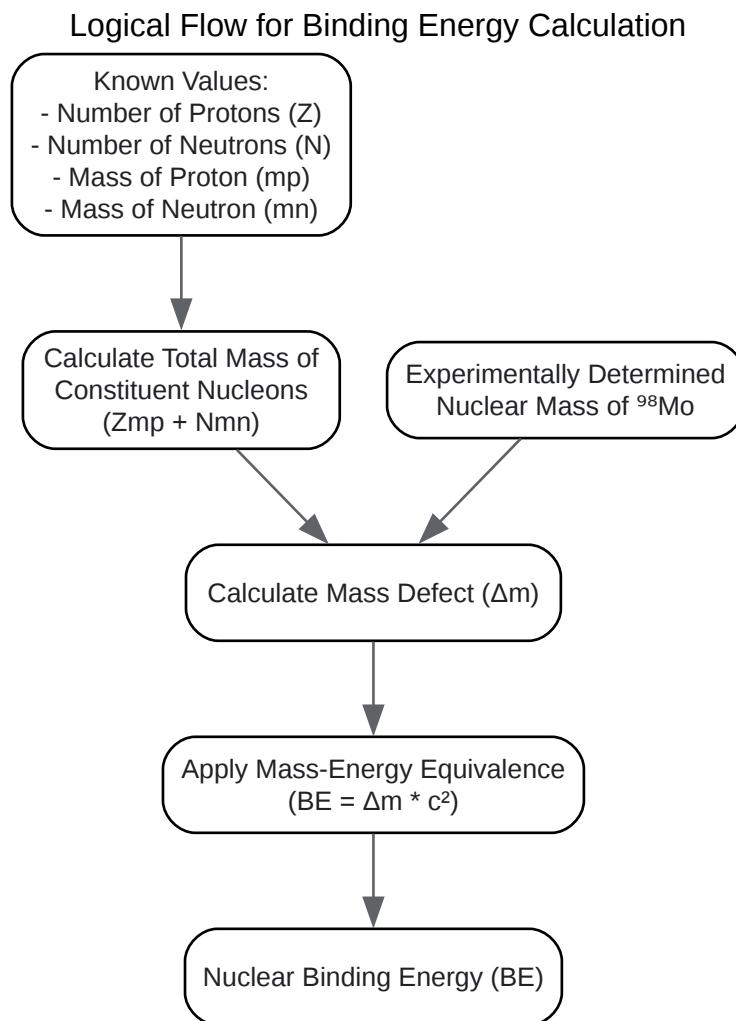
Determination of Nuclear Spin and Parity

The nuclear spin and parity of **Molybdenum-98** are fundamental quantum mechanical properties of its ground state.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While **Molybdenum-98** itself is not NMR-active due to its spin of 0, information about its nuclear properties can be inferred from studies of other molybdenum isotopes. The principles of NMR involve:

- Nuclear Spin Alignment: In the presence of a strong external magnetic field, nuclei with non-zero spin align themselves in specific quantized orientations.
- Radiofrequency Excitation: A radiofrequency pulse is applied to excite the nuclei, causing them to transition to higher energy spin states.
- Relaxation and Signal Detection: As the nuclei relax back to their lower energy states, they emit a radiofrequency signal that is detected. The frequency of this signal is characteristic of the nucleus and its chemical environment.


For even-even nuclei like **Molybdenum-98**, the ground state spin is almost universally 0 with positive parity (0+). This is a consequence of the pairing of protons and neutrons in the nucleus.[\[7\]](#)[\[11\]](#)[\[12\]](#)[\[18\]](#)[\[19\]](#)

Determination of Nuclear Binding Energy

The nuclear binding energy is not measured directly but is calculated from the mass defect of the nucleus.

- Calculation of Mass Defect (Δm): The mass defect is the difference between the total mass of the individual constituent nucleons (protons and neutrons) and the experimentally measured mass of the nucleus. $\Delta m = [Z * m_p + N * m_n] - m_{nucleus}$ where Z is the number of protons, N is the number of neutrons, m_p is the mass of a proton, m_n is the mass of a neutron, and $m_{nucleus}$ is the measured nuclear mass of **Molybdenum-98**.
- Calculation of Binding Energy (BE): The binding energy is then calculated using Einstein's mass-energy equivalence principle ($E=mc^2$). $BE = \Delta m * c^2$ The binding energy is typically

expressed in Mega-electron Volts (MeV).[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[20\]](#)[\[21\]](#)

[Click to download full resolution via product page](#)

Logical Flow for Binding Energy Calculation

Stability and Decay Properties

Molybdenum-98 is a stable isotope, meaning it does not undergo radioactive decay.[\[2\]](#)[\[4\]](#)[\[9\]](#)

This stability is a key characteristic, making it the most abundant of molybdenum's naturally occurring isotopes.[\[1\]](#)[\[3\]](#) Although energetically allowed, the double beta decay of

Molybdenum-98 to Ruthenium-98 has not been experimentally observed, indicating an extremely long half-life for this process.[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Mass measurements of isotopes of Nb, Mo, Tc, Ru, and Rh along the vp- and rp-process paths using the Canadian Penning trap mass spectrometer [inis.iaea.org]
- 3. The absolute isotopic composition and atomic weight of molybdenum in SRM 3134 using an isotopic double-spike - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Binding Energy – ISP209: The Mystery of the Physical World [openbooks.lib.msu.edu]
- 7. WebElements Periodic Table » Molybdenum » isotope data [webelements.com]
- 8. Nuclear binding energy - Wikipedia [en.wikipedia.org]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Molybdenum-95 nuclear magnetic resonance and vibrational spectroscopic studies of molybdenum(VI) species in aqueous solutions and solvent extracts from hydrochloric and hydrobromic acid: evidence for the complexes $[\text{Mo}_2\text{O}_5(\text{H}_2\text{O})_6]^{2+}$, $[\text{MoO}_2\text{X}_2(\text{H}_2\text{O})_2](\text{X} = \text{Cl}$ or Br), and $[\text{MoO}_2\text{Cl}_4]^{2-}$ - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. (Mo) Molybdenum NMR [chem.ch.huji.ac.il]
- 13. Molybdenum Isotope Analysis Using the Neoma MS/MS MC-ICP-MS [at-spectrosc.com]
- 14. Isotopes of molybdenum - Wikipedia [en.wikipedia.org]
- 15. Penning trap mass spectrometry on short-lived radionuclides (Technical Report) | ETDEWEB [osti.gov]
- 16. Penning-Trap developments: experimental techniques - Experimental Medical Physics - LMU Munich [med.physik.uni-muenchen.de]

- 17. researchgate.net [researchgate.net]
- 18. NMR Periodic Table: Molybdenum NMR [imserc.northwestern.edu]
- 19. mriquestions.com [mriquestions.com]
- 20. phys.libretexts.org [phys.libretexts.org]
- 21. New Page 1 [chem.purdue.edu]
- To cite this document: BenchChem. [Core Nuclear Properties of Molybdenum-98: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081979#fundamental-nuclear-properties-of-molybdenum-98]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com